

XL-784: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: XL-784

Cat. No.: B15574526

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An In-depth Review of the Selective Matrix Metalloproteinase Inhibitor

Abstract

XL-784 is a potent, selective, and orally bioavailable small-molecule inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). Developed by Exelixis, Inc., **XL-784** was investigated for its therapeutic potential in conditions characterized by pathological extracellular matrix remodeling, such as diabetic nephropathy and abdominal aortic aneurysms. A key characteristic of **XL-784** is its high affinity for several MMPs, including MMP-2, MMP-9, and MMP-13, as well as ADAM-10 and ADAM-17 (TACE), while notably sparing MMP-1.[1][2][3][4] This selectivity profile was designed to mitigate the musculoskeletal side effects associated with broader-spectrum MMP inhibitors.[4][5] This technical guide provides a comprehensive overview of **XL-784**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs play a vital role in processes such as tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in numerous pathologies, including cancer, cardiovascular diseases, and inflammatory conditions.[6][7]

XL-784 emerged as a promising therapeutic candidate due to its selective inhibition of key MMPs and ADAMs involved in disease progression.[3] Its development aimed to offer a safer alternative to first-generation, non-selective MMP inhibitors, which were often limited by dose-limiting toxicities.[5]

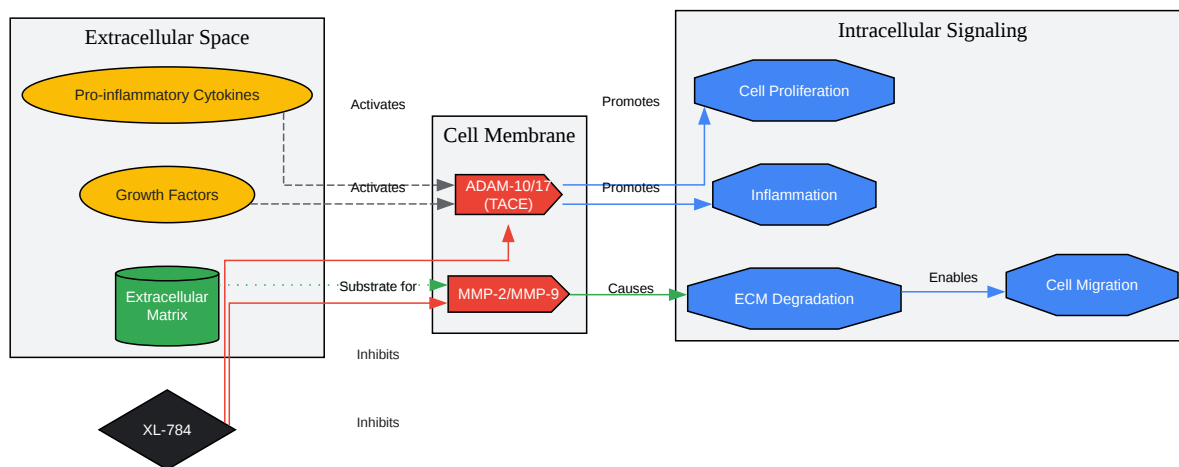
Mechanism of Action

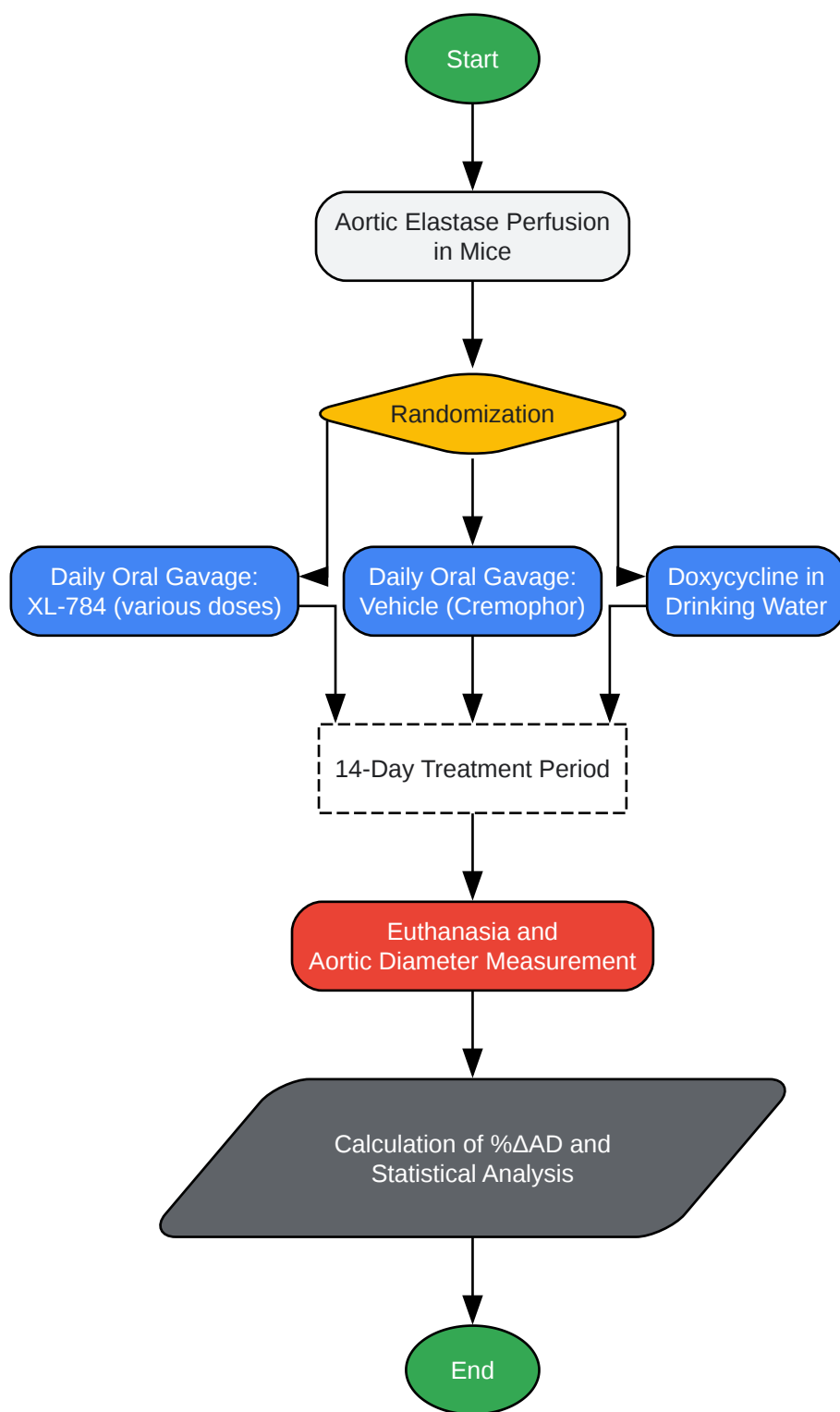
XL-784 exerts its therapeutic effects by binding to the active site of specific MMPs and ADAMs, thereby preventing the cleavage of their respective substrates. This inhibition of enzymatic activity modulates cellular processes such as proliferation, migration, and ECM degradation.

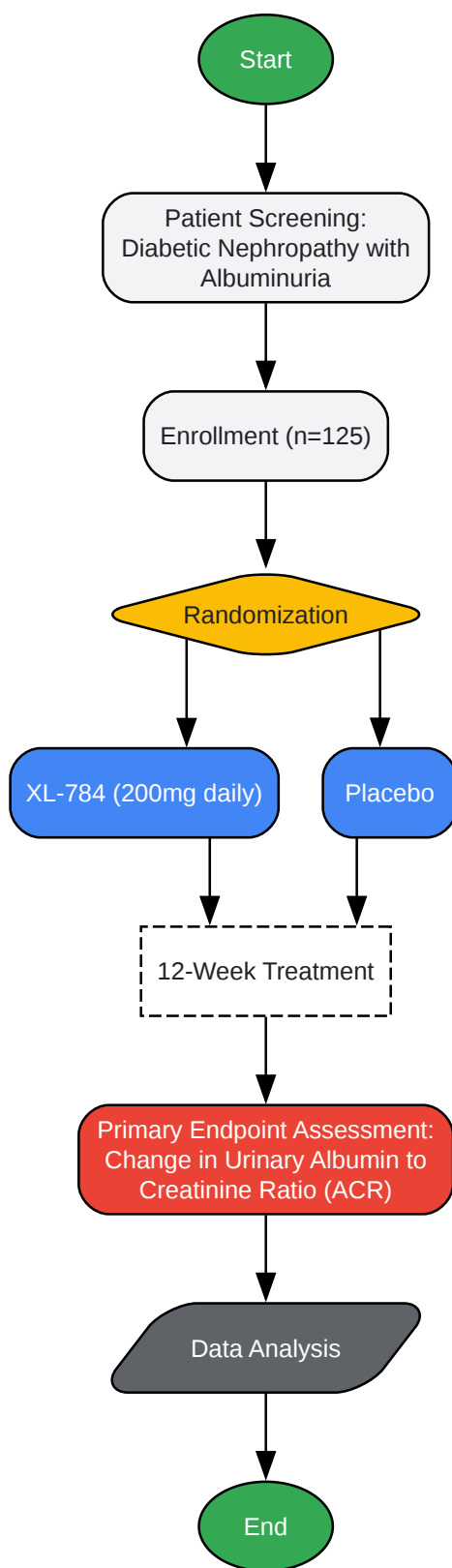
The inhibitory profile of **XL-784** has been characterized through in vitro enzymatic assays. The compound demonstrates high potency against several key metalloproteinases while exhibiting significantly lower activity against MMP-1, an enzyme whose inhibition has been linked to musculoskeletal toxicity.[1][2][4]

Signaling Pathway

The signaling pathways affected by **XL-784** primarily involve the downstream consequences of MMP and ADAM inhibition. For instance, by inhibiting MMP-2 and MMP-9 (gelatinases), **XL-784** can prevent the degradation of type IV collagen, a major component of the basement membrane, thereby potentially reducing cell invasion and migration. Inhibition of ADAM-10 and ADAM-17 (TACE) can interfere with the shedding of various cell surface proteins, including growth factor receptors and cytokines, which are pivotal in inflammation and cell proliferation. [1][3][4]







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